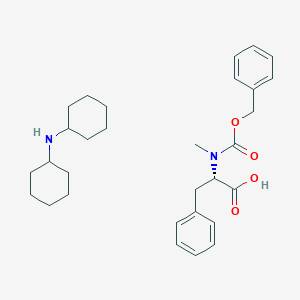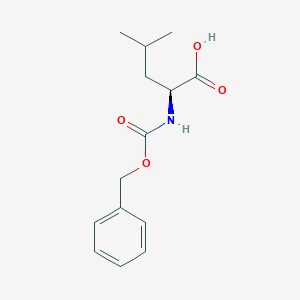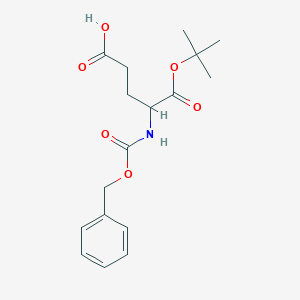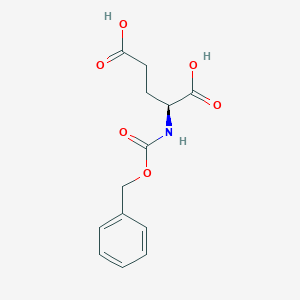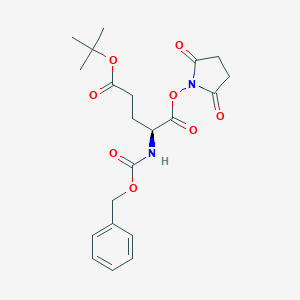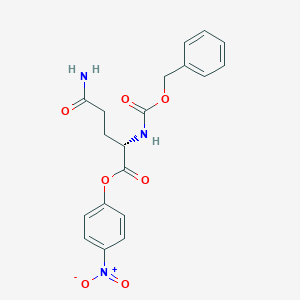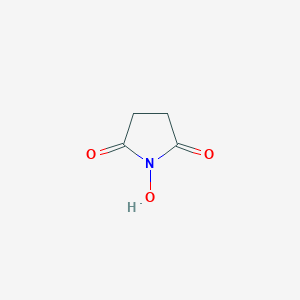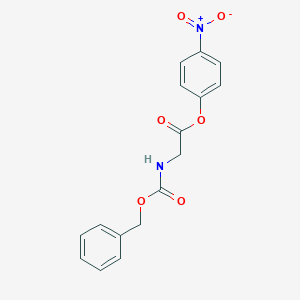
Z-Gly-ONp
描述
Z-Gly-ONp, also known as N-benzyloxycarbonylglycine 4-Nitrophenyl Ester, is a derivative of the amino acid glycine . It is widely used in solution phase peptide synthesis .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction. The first step involves the use of aqueous sodium bicarbonate (NaHCO3), followed by the use of dicyclohexylcarbodiimide in ethyl acetate at 25°C for 1.5 hours . The synthesis process can also involve the use of Benzyl chloroformate .Molecular Structure Analysis
The molecular formula of this compound is C16H14N2O6 . Its molecular weight is 330.29 g/mol . The IUPAC name for this compound is (4-nitrophenyl) 2-(phenylmethoxycarbonylamino)acetate .Chemical Reactions Analysis
This compound is used as a substrate in various chemical reactions. For instance, it has been used as a substrate to differentiate and characterize transglutaminase(s) (TGase) that catalyzes the post-translational covalent cross-linking of Gln- and Lys-containing peptides .科学研究应用
Zymogen Catalysis Studies
Z-Gly-ONp,一个肽底物,已经被用于研究了解酶原催化的机制。酶原是酶的非活性前体,在生物过程中至关重要。在一项研究中,this compound被确定为Trypsinogen的底物,为了解酶原的催化位点及其有效性提供了见解。这项研究对于理解涉及酶原的生化途径是重要的(Lonsdale-Eccles, Neurath, & Walsh, 1978)。
Fertility and Contraceptive Vaccine Research
This compound在生育研究中具有应用,特别是在涉及卵透明带(ZP)糖蛋白的研究中。ZP糖蛋白在哺乳动物受精中起着至关重要的作用。利用这些糖蛋白进行研究,可能与类似this compound的化合物有关,对于开发避孕疫苗和理解生育机制具有重要意义(Gupta et al., 2004)。
Glycation Studies in Food and Beverages
在食品工业中,了解大麦蛋白Z在麦芽发酵过程中的糖基化是至关重要的。糖基化显著影响蛋白质的性质,从而影响食品和饮料的质量。研究已经使用质谱技术监测糖基化的变化,这可能涉及类似this compound的化合物,从而有助于质量控制和工艺优化(Bobalova et al., 2010)。
Understanding Zona Pellucida in Fertilization
对卵透明带的结构和功能特性的研究,这是围绕哺乳动物卵母细胞的糖蛋白基质,对生殖生物学具有重要意义。对ZP糖蛋白的研究,其中类似this compound的化合物可能相关,有助于理解受精过程中配子之间的物种特异性相互作用(Wassarman, 1990)。
Nanotechnology and Bioengineering Applications
This compound在纳米技术和生物工程中可能具有重要意义,特别是在纳米颗粒表面性质和稳定性方面。例如,对涂覆金纳米颗粒的带电双离子柱烷烃(ZPns)的研究突出了表面性质对细胞摄取和稳定性的重要性,这是一个this compound相关化合物可能相关的领域(Jiao, Lan, & Ma, 2021)。
安全和危害
While specific safety and hazard information for Z-Gly-ONp is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
作用机制
Target of Action
Z-Gly-ONp, also known as N-Benzyloxycarbonylglycine 4-Nitrophenyl Ester
Mode of Action
Given its use as a substrate in enzymatic reactions, it’s plausible that this compound interacts with its target enzymes, leading to changes in the enzyme’s activity or conformation
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
As a substrate in enzymatic reactions, this compound likely influences the activity of its target enzymes, leading to changes at the molecular and cellular levels .
属性
IUPAC Name |
(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c19-15(24-14-8-6-13(7-9-14)18(21)22)10-17-16(20)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFNPUGRSYOPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169659 | |
| Record name | N-Benzyloxycarbonylglycine 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1738-86-9 | |
| Record name | N-[(Phenylmethoxy)carbonyl]glycine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyloxycarbonylglycine 4-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1738-86-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyloxycarbonylglycine 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl N-[(phenylmethoxy)carbonyl]glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Z-Gly-ONp in peptide synthesis, as highlighted in the research paper?
A1: this compound, or N-carboxybenzoxy-glycine p-nitrophenyl ester, serves as a protected form of glycine used in peptide synthesis. [, ] The research paper by [Khosla et al. (1968)][1] utilizes this compound to couple with a deprotected heptapeptide benzyl ester. This coupling reaction facilitates the addition of a glycine residue to the growing peptide chain during the synthesis of angiotensin II analogs.
Q2: The research paper mentions evaluating the activity of synthesized peptides. How is this compound involved in this evaluation?
A2: While this compound itself doesn't possess inherent biological activity being evaluated, it plays a crucial role in constructing the peptides being studied. [] By incorporating this compound, researchers can precisely build specific peptide sequences. The biological activity of the resulting peptides, which may include properties like binding affinity or enzymatic activity, is then assessed in subsequent experiments. These results help determine the relationship between the peptide's structure, influenced by the incorporated glycine, and its function.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



